molecular formula C7H13ClN2O2 B12953273 Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride

Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride

Cat. No.: B12953273
M. Wt: 192.64 g/mol
InChI Key: LQJQYBXSOHSFDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a suitable amine with a carboxylate ester in the presence of a catalyst. For instance, the reaction of an amine with methyl 3-oxopentanoate in the presence of a reducing agent like sodium borohydride can yield the desired tetrahydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated tetrahydropyridine derivatives .

Scientific Research Applications

Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-6(8)9-4-5;/h3,5,9H,2,4,8H2,1H3;1H

InChI Key

LQJQYBXSOHSFDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=C(NC1)N.Cl

Origin of Product

United States

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